1-Hexyl-3-(1-naphthoyl)pyrrole
Overview
Description
JWH 031: It has a relatively low binding affinity for the central cannabinoid receptor 1 (CB1), with a Ki value of 399 nM . Despite this low affinity, JWH 031 is effective in reducing spontaneous activity and increasing antinociception in mice . This compound is primarily used for forensic and research applications .
Scientific Research Applications
JWH 031 is used extensively in scientific research, particularly in the fields of:
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 031 involves the reaction of 1-naphthoyl chloride with 1-hexyl-1H-pyrrole under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of JWH 031 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: JWH 031 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hexyl side chain, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: The carbonyl group in JWH 031 can be reduced to form alcohol derivatives.
Substitution: The naphthyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Hydroxylated or carboxylated JWH 031.
Reduction: Alcohol derivatives of JWH 031.
Substitution: Nitrated or halogenated derivatives of JWH 031.
Comparison with Similar Compounds
JWH 018: Another synthetic cannabinoid with higher binding affinity for CB1 receptors.
JWH 250: A phenylacetylindole with similar applications in research.
Uniqueness: JWH 031 is unique due to its pyrrole-based structure and relatively low binding affinity for CB1 receptors, which distinguishes it from other synthetic cannabinoids like JWH 018 and JWH 250 .
Properties
IUPAC Name |
(1-hexylpyrrol-3-yl)-naphthalen-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-2-3-4-7-14-22-15-13-18(16-22)21(23)20-12-8-10-17-9-5-6-11-19(17)20/h5-6,8-13,15-16H,2-4,7,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWPXDHMBKIWDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=CC(=C1)C(=O)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433914 | |
Record name | (1-Hexyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162934-74-9 | |
Record name | (1-Hexyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162934-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Hexyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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